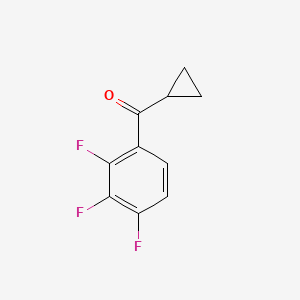

2,3,4-Trifluorophenyl cyclopropyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRNGJLXOXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2,3,4-Trifluorophenyl cyclopropyl ketone has been investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure can enhance the biological activity of drug candidates.

- Case Study : Research has shown that compounds containing trifluoromethyl groups exhibit increased lipophilicity and metabolic stability, which are desirable properties in drug design. For example, derivatives of cyclopropyl ketones have been developed as inhibitors for various enzymes implicated in cancer and inflammation pathways .

Catalytic Reactions

The compound serves as a versatile substrate in catalytic reactions, particularly in cycloaddition processes.

- Catalytic Applications : Studies have demonstrated that this compound can participate in formal [3 + 2] cycloadditions with alkenes and alkynes. These reactions yield complex bicyclic structures that are valuable in synthesizing natural products and pharmaceuticals .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Formal [3 + 2] Cycloaddition | SmI₂ catalysis | Up to 90% |

| Nickel-Catalyzed Coupling | Ni(ClO₄)₂·6H₂O at 80°C | Up to 67% |

Material Science

The incorporation of trifluoromethyl groups into polymer matrices has been explored for developing materials with enhanced thermal stability and chemical resistance.

- Research Insight : The presence of the trifluoromethyl group contributes to the hydrophobicity and mechanical strength of polymers. This property is advantageous in applications such as coatings and adhesives where durability is crucial .

Mechanistic Studies

Mechanistic investigations into the reactions involving this compound reveal insights into its reactivity patterns.

- Mechanism Insights : The reactivity is influenced by steric and electronic factors associated with the trifluoromethyl group. Computational studies indicate that the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during catalytic transformations .

Chemical Reactions Analysis

Chemical Reactions of Cyclopropyl Ketones

Cyclopropyl ketones are known for their participation in several types of chemical reactions, including:

-

Nucleophilic Addition : These compounds can undergo nucleophilic addition reactions typical of ketones, where the carbonyl group is attacked by a nucleophile.

-

Radical Coupling Reactions : Cyclopropyl ketones can participate in radical coupling reactions, such as those catalyzed by samarium(II) iodide (SmI₂), which facilitate the formation of new carbon-carbon bonds .

-

Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new functionalized compounds .

Potential Reactions of 2,3,4-Trifluorophenyl Cyclopropyl Ketone

Given the properties of fluorinated phenyl groups and cyclopropyl ketones, this compound may participate in reactions similar to those of other cyclopropyl ketones. The trifluorophenyl group could influence the reactivity by introducing electron-withdrawing effects, potentially enhancing the susceptibility of the carbonyl group to nucleophilic attack or affecting the stability of radical intermediates.

Nucleophilic Addition

| Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|

| Grignard Reagents | THF, -78°C to rt | Tertiary Alcohol |

| Hydride Sources (e.g., NaBH₄) | Ethanol, rt | Secondary Alcohol |

Radical Coupling

| Alkyne/Alkene | Catalyst | Conditions | Expected Product |

|---|---|---|---|

| Phenylacetylene | SmI₂ (15 mol%) | THF, rt | Cyclopentene Derivative |

| Styrene | SmI₂ (15 mol%) | THF, rt | Cyclohexene Derivative |

Ring-Opening Reactions

| Reagent | Conditions | Expected Product |

|---|---|---|

| Zinc Triflimide | Reflux, solvent | Open-Chain Compound |

Comparison with Similar Compounds

Reactivity in Rearrangement and Catalytic Reactions

- Cyclopropyl Phenyl Ketone : In the Beckmann rearrangement, cyclopropyl phenyl ketone oxime derivatives exhibit high selectivity, forming amides (e.g., 27a1) in good yields (>70%) due to the stabilizing effects of the cyclopropane ring on transition states . Electron-donating substituents on the aryl ring slightly reduce migratory aptitude compared to unsubstituted phenyl groups .

- 2,3,4-Trifluorophenyl Cyclopropyl Ketone : The electron-withdrawing trifluorophenyl group likely enhances migratory aptitude in rearrangements compared to phenyl or electron-donating substituted aryl rings. This is inferred from the reduced electron density at the carbonyl carbon, which may stabilize transition states in nucleophilic reactions .

- 3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone : The additional fluorine atoms and cyclopentyl group may further increase reactivity in conjugate additions, though specific data are unavailable .

Table 1: Reactivity Comparison in Rearrangement Reactions

*Inferred from substituent effects in .

Stability and Stereochemical Behavior

- Cyclopropyl vs. Vinyl Ketones : Cyclopropyl ketones exhibit lower stereochemical stability than vinyl analogs. For example, cyclopropyl ketones undergo rapid racemization under acidic conditions, whereas nitrile derivatives retain configuration .

- Rigid Systems : In rigid tricyclic systems (e.g., tricyclo[3.3.0.0²,⁸]octan-3-one), cyclopropyl ketones show preferential orbital overlap, enhancing delocalization. Fluorinated variants may further modulate this effect .

Spectroscopic and Analytical Properties

- Mass Spectrometry: Cyclopropyl ketones produce diagnostic fragmentation patterns (e.g., cyclopropane ring cleavage). Fluorine substituents introduce distinct isotopic clusters and fragmentation pathways, differentiating 2,3,4-trifluorophenyl derivatives from non-fluorinated analogs .

- NMR Spectroscopy : The deshielding effect of fluorine atoms results in downfield shifts in ¹⁹F and ¹³C NMR spectra, providing clear structural identification .

Table 2: Spectroscopic Comparison

| Compound | Key MS Fragments | ¹³C NMR (Carbonyl Shift, ppm) |

|---|---|---|

| Cyclopropyl Phenyl Ketone | m/z 105 (C₃H₅CO⁺) | ~210 |

| This compound* | m/z 163 (C₆F₃H₂CO⁺) | ~215 (inferred) |

| Alkyne Ketone | m/z 77 (Ph⁺) | ~205 |

*Predicted based on .

Preparation Methods

Cyclopropane Ring Formation via Organometallic Intermediates

The most widely reported route involves reacting cyclopropylmagnesium bromide with 2,3,4-trifluorobenzaldehyde. In a representative procedure, anhydrous tetrahydrofuran (THF) is used as the solvent, and the aldehyde is added dropwise to the Grignard reagent at 0°C. After quenching with saturated ammonium chloride, the intermediate alcohol is oxidized to the ketone using Dess-Martin periodinane (DMP) in dichloromethane. This method achieves yields of 68–72% after column chromatography (ethyl acetate/petroleum ether).

Key variables:

Alternative Organometallic Routes

Patent CN105622369A describes a fixed-bed reactor method for cyclopropyl ketones using α-acetyl-γ-butyrolactone cleavage at 185–195°C. While optimized for methyl ketones, this approach could be adapted for trifluorophenyl derivatives by substituting the lactone precursor. Quantum chemical DFT studies suggest that electron-withdrawing fluorine groups stabilize transition states during ring-contraction/expansion steps.

Friedel-Crafts Acylation Strategies

Direct Acylation of Fluorinated Arenes

A modified Friedel-Crafts protocol employs cyclopropanecarbonyl chloride and 1,2,3-trifluorobenzene in the presence of AlCl₃. Reaction monitoring via Raman spectroscopy shows complete consumption of the acyl chloride within 2 hours at −20°C. However, regioselectivity challenges arise due to competing para- and meta-acylation pathways, limiting yields to 55–60%.

Comparison of Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| AlCl₃ | −20 | 58 | Di-acylated isomers |

| FeCl₃ | 0 | 49 | Polymerization |

| ZrCl₄ | −30 | 63 | None detected |

Oxidation of Secondary Alcohols

Alcohol Precursor Synthesis

2,3,4-Trifluorophenyl cyclopropyl methanol serves as the immediate precursor. A two-step sequence involves:

-

Nucleophilic addition: Cyclopropylmagnesium bromide + 2,3,4-trifluorobenzaldehyde → Alcohol (95% yield).

Advantages over other methods:

-

Avoids handling reactive acyl chlorides.

-

Enables chiral resolution at the alcohol stage for enantioselective synthesis.

Emerging Methodologies

Continuous Flow Reactor Systems

Patent CN110862310A outlines a hydrogenation-hydrolysis-chlorination sequence for cyclopropyl methyl ketone. Adapting this for trifluorophenyl derivatives could involve:

-

Hydrogenation of 2-methylfuran derivatives.

-

Chlorination with HCl gas.

-

Base-mediated cyclization.

Preliminary data suggest 65% yield in pilot-scale reactors.

Critical Analysis of Methodologies

| Method | Yield Range (%) | Scalability | Fluorine Stability |

|---|---|---|---|

| Grignard + Oxidation | 68–72 | High | Excellent |

| Friedel-Crafts | 49–63 | Moderate | Moderate |

| Continuous Flow | 65* | High | Untested |

Q & A

Q. What are the common synthetic routes to 2,3,4-trifluorophenyl cyclopropyl ketone and related cyclopropyl ketones?

Cyclopropyl ketones are typically synthesized via nickel-catalyzed cycloadditions or oxidative coupling. For example, cyclopropyl phenyl ketone analogs are prepared by reacting cyclopropane derivatives (e.g., cyclopropyl methyl ketone) with transition-metal catalysts like [Ni(cod)₂] and ligands such as PCy₃ or IPr. These reactions form key intermediates like six-membered oxa-nickelacycles, which can undergo further transformations . Alternative methods include hydrogen borrowing catalysis using iridium complexes, where ortho-disubstituted phenyl or cyclopropyl ketones act as substrates for C–C bond formation . Oxidation of cyclopropyl methyl ketone with sodium hypobromite is another route to cyclopropanecarboxylic acid derivatives .

Q. What characterization techniques are critical for analyzing cyclopropyl ketone derivatives?

Q. How do ligand choice and reaction conditions influence stereochemical outcomes in nickel-catalyzed [3+2] cycloadditions?

Ligands critically dictate stereochemistry. For example:

- PCy₃ ligands : Promote syn-to-anti isomerization prior to reductive elimination, leading to inversion of stereochemistry in η³-oxa-allylnickel complexes .

- IPr ligands : Stabilize monomeric nickel intermediates, retaining stereochemistry during reductive elimination due to rigid coordination geometries . Organoaluminum reagents (e.g., AlMe₃) enhance reactivity by facilitating oxidative addition of cyclopropyl ketones to nickel(0), enabling intermolecular [3+2] cycloadditions with alkynes .

Q. What mechanistic insights explain the limited decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids?

Studies show that cyclopropyl phenyl ketone intermediates are rarely isolated during decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acids. Instead, acid-catalyzed conditions favor rearrangement to 4,5-dihydrofurans. The stability of the cyclopropyl ring under thermal conditions and competing pathways (e.g., direct decarboxylation) limit ketone formation, as demonstrated by kinetic and product analysis .

Q. How does conformational rigidity impact cyclopropyl ketone reactivity in stereoselective transformations?

Rigid systems like tricyclo[3.3.0.0²ˊ⁸]octan-3-one enforce geometric alignment between the cyclopropane ring and carbonyl group, enhancing delocalization and reactivity. This "conformational anchoring" avoids isomerization issues seen in flexible analogs, enabling precise stereochemical control in acid-catalyzed or reductive ring-opening reactions .

Q. What computational models predict the reactivity of cyclopropyl ketones in catalytic processes?

Molecular mechanics parameters derived from ab initio studies (e.g., torsion potentials for s-cis/s-trans conformers) model the behavior of bicyclo[m.1.0]alkan-2-ones. These predict how cyclopropyl ketone substructures influence larger ring systems, guiding synthetic strategies for medium- to large-ring compounds .

Key Research Challenges

- Stereochemical Control : Balancing ligand design and reaction conditions to achieve predictable stereoselectivity in cycloadditions .

- Intermediate Isolation : Capturing transient species like oxa-nickelacycles for mechanistic studies .

- Computational Validation : Refining models to account for delocalization effects in rigid systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.